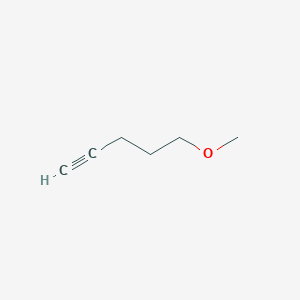

5-Methoxypent-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISVFCXKLMNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14604-44-5 | |

| Record name | 5-methoxypent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxypent-1-yne, a valuable terminal alkyne in organic synthesis. Due to its bifunctional nature, containing both a terminal alkyne and a methoxy group, this compound serves as a versatile building block for the introduction of a five-carbon chain with functionality at both ends. This document outlines a detailed synthetic protocol, physical and chemical properties, and a thorough characterization profile, including spectroscopic data. The information presented herein is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge for the successful preparation and utilization of this compound.

Introduction

This compound (CAS No. 14604-44-5) is a chemical intermediate with the molecular formula C₆H₁₀O.[1] Its structure features a terminal acetylene group, which is a highly versatile functional group in organic chemistry, participating in a wide array of reactions such as click chemistry, coupling reactions (e.g., Sonogashira coupling), and nucleophilic additions. Additionally, the presence of a methoxy group provides a site for potential modification or can influence the molecule's solubility and electronic properties. These characteristics make this compound a useful synthon in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 14604-44-5[1] |

| Appearance | Flammable liquid and vapor[1] |

| SMILES | COCCCC#C[1] |

| InChI | InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3[1] |

| InChIKey | CLISVFCXKLMNIJ-UHFFFAOYSA-N[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of terminal alkynes such as this compound is through the alkylation of acetylene or an acetylide salt. The following protocol describes a general yet detailed procedure based on the well-established reaction of an acetylide anion with a suitable alkyl halide.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. Acetylene is first deprotonated by a strong base, typically sodium amide (NaNH₂), in liquid ammonia to form sodium acetylide. The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromo-3-methoxypropane, displacing the bromide and forming the new carbon-carbon bond.

Experimental Protocol

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene (gas)

-

1-Bromo-3-methoxypropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of Sodium Acetylide: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Alkylation: The reaction mixture is cooled in a dry ice/acetone bath. A solution of 1-bromo-3-methoxypropane in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of sodium acetylide over a period of 1-2 hours, maintaining the temperature below -30 °C.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional 2-3 hours at the same temperature and then allowed to warm to room temperature overnight to allow for the evaporation of ammonia. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~1.9 - 2.0 | t | 1H | ≡C-H |

| H-3 | ~2.2 - 2.3 | td | 2H | -CH₂-C≡ |

| H-4 | ~1.7 - 1.8 | p | 2H | -CH₂-CH₂-O |

| H-5 | ~3.4 - 3.5 | t | 2H | -CH₂-O- |

| OCH₃ | ~3.3 | s | 3H | -O-CH₃ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| C-1 | ~68 | ≡C-H | ||

| C-2 | ~83 | -C≡ | ||

| C-3 | ~15 | -CH₂-C≡ | ||

| C-4 | ~29 | -CH₂-CH₂-O | ||

| C-5 | ~71 | -CH₂-O- | ||

| OCH₃ | ~58 | -O-CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~2930, 2870 | Medium | C-H stretch (alkane) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1120 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 98 | [M]⁺ (Molecular ion) |

| 67 | [M - OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be followed.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and provided a comprehensive overview of its characterization. The experimental protocol, based on the alkylation of acetylene, is a standard and scalable method for producing this valuable chemical intermediate. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. With its versatile terminal alkyne and methoxy functionalities, this compound is a valuable building block for the synthesis of a wide range of organic molecules, with significant potential in drug discovery and materials science.

References

Spectroscopic Profile of 5-Methoxypent-1-yne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 5-Methoxypent-1-yne. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~1.9 - 2.1 | Triplet | 1H |

| H-3 | ~2.2 - 2.4 | Quartet | 2H |

| H-4 | ~1.7 - 1.9 | Quintet | 2H |

| H-5 | ~3.4 - 3.6 | Triplet | 2H |

| -OCH₃ | ~3.3 - 3.4 | Singlet | 3H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | ~68 - 70 |

| C-2 | ~82 - 84 |

| C-3 | ~15 - 17 |

| C-4 | ~28 - 30 |

| C-5 | ~70 - 72 |

| -OCH₃ | ~58 - 60 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | ~2120 | Weak to medium |

| C-H stretch (alkane) | ~2850-2960 | Medium to strong |

| C-O stretch (ether) | ~1075-1150 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 67 | [M - OCH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Physical and chemical properties of 5-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a terminal alkyne and a methoxy ether functional group, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines plausible synthetic and reactive pathways, and discusses its potential, albeit currently undocumented, biological significance. It is important to note that while computational data for this compound is available, detailed experimental data remains scarce in publicly accessible literature.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data. At present, most of the available quantitative data for this specific molecule is derived from computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14604-44-5 | PubChem[1] |

| Canonical SMILES | COCCCC#C | PubChem[1] |

| InChI | InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 | PubChem[1] |

| InChIKey | CLISVFCXKLMNIJ-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| XLogP3 | 1.1 | Computed by PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | Computed by PubChem[1] |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetylenic proton (C≡C-H), the methylene protons adjacent to the methoxy group (-CH₂-O-), the methoxy protons (-O-CH₃), and the other methylene protons in the chain. |

| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne, the carbon of the methoxy group, and the three sp³-hybridized carbons of the pentyl chain.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O-C stretching, and C-H stretching and bending vibrations. |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 98, with fragmentation patterns corresponding to the loss of a methyl group, a methoxy group, and cleavage of the alkyl chain.[1] |

Synthesis and Reactivity

Plausible Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route would be the Williamson ether synthesis. This would involve the deprotonation of 4-pentyn-1-ol to form the corresponding alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

An alternative approach could involve the alkylation of the acetylide derived from a protected 3-butyn-1-ol, followed by deprotection and methylation of the resulting alcohol.

Experimental Workflow: Williamson Ether Synthesis of this compound (Theoretical)

Caption: Theoretical workflow for the synthesis of this compound via Williamson ether synthesis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the ether.

-

Terminal Alkyne Reactivity: The acidic proton of the terminal alkyne can be deprotonated by a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation, and addition to carbonyl compounds. The alkyne can also undergo hydration (Markovnikov and anti-Markovnikov), hydrohalogenation, and various metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser).

-

Ether Linkage: The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like HBr or HI.

Logical Relationship: Reactivity of this compound

Caption: Key reactive pathways of this compound based on its functional groups.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the presence of the alkyne functional group makes it a candidate for use in "click chemistry" reactions, which are widely employed in drug discovery and chemical biology for bioconjugation and target identification. The overall lipophilicity and small size of the molecule could allow it to interact with various biological targets. Further research would be required to explore any potential pharmacological effects.

Safety and Handling

Based on the available GHS hazard information from PubChem, this compound is a flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a simple, bifunctional molecule with potential for further chemical exploration. This guide has summarized the currently available information on its physical and chemical properties, highlighting the predominance of computational over experimental data. The outlined synthetic and reactive pathways, while theoretical, are based on well-established chemical principles and provide a framework for future experimental work. The lack of biological data presents an open area for investigation, particularly in the context of its potential application in medicinal chemistry and chemical biology. As with any chemical compound, proper safety protocols must be followed during its handling and use.

References

An In-depth Technical Guide to 5-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound 5-Methoxypent-1-yne, including its unequivocal identification, key physicochemical properties, and available safety information. While this guide aims to be a thorough resource, it is important to note that publicly accessible information regarding detailed experimental protocols, specific biological activities, and its direct applications in drug development is limited. The content herein is based on aggregated data from chemical databases and assumes the user has a foundational understanding of organic chemistry and laboratory safety.

Chemical Identity and Properties

This compound is an organic molecule containing both an alkyne and a methoxy functional group. Its unique structure makes it a potentially useful building block in organic synthesis.

IUPAC Name: this compound[1] CAS Number: 14604-44-5[1]

Physicochemical Data

The following table summarizes the key quantitative data available for this compound. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| Exact Mass | 98.073164938 Da | PubChem[1] |

| InChI | InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 | PubChem[1] |

| InChIKey | CLISVFCXKLMNIJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COCCCC#C | PubChem[1] |

Experimental Information

General Synthetic Approach

A plausible, though not explicitly documented, synthetic strategy for this compound could involve the Williamson ether synthesis. This would entail reacting a suitable precursor, such as 4-pentyn-1-ol, with a methylating agent like methyl iodide in the presence of a base.

Disclaimer: This proposed synthetic route is illustrative and has not been verified from published experimental data for this specific compound. Researchers should conduct their own literature search and optimization for any synthetic endeavor.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the use of this compound in drug development or as a probe in biological systems. Its bifunctional nature, possessing a terminal alkyne, suggests potential utility in "click chemistry" reactions, a common tool in medicinal chemistry for linking molecules. However, specific examples of its application in this context are not documented.

Safety and Handling

Based on available safety data, this compound is classified as a flammable liquid and vapor. It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

-

H226: Flammable liquid and vapor[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like this compound, from initial identification to potential application.

Caption: A logical workflow for characterizing a chemical compound.

References

Safety and Handling Precautions for 5-Methoxypent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Methoxypent-1-yne. Due to the limited availability of specific experimental data for this compound, this document combines information from computational models and established safety protocols for handling flammable liquids and terminal alkynes. Researchers should always consult a complete Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment for their specific experimental conditions.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes available computed data, primarily from the PubChem database. It is crucial to note that computed values may differ from experimental values.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14604-44-5 | PubChem[1] |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Density | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for skin/eye/respiratory irritation)

Toxicological Information

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | May be harmful if swallowed (general precaution for chemicals of this class). |

Experimental Protocols and Handling Precautions

Given the flammability and irritant nature of this compound, stringent safety protocols must be followed. The following are general guidelines for handling this and similar chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification |

| Eye Protection | Chemical splash goggles that comply with ANSI Z87.1 standards. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used and breakthrough time. |

| Skin and Body Protection | A flame-resistant lab coat is recommended.[2] At a minimum, a 100% cotton lab coat should be worn.[2] Closed-toe shoes and clothing that covers the legs are mandatory.[2] |

| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] |

Safe Handling and Storage

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Specific Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to prevent the accumulation of flammable vapors.[2][3]

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other sources of ignition.[2] Be aware that electrical equipment can be an ignition source.[2]

-

Heating: Do not heat flammable liquids with an open flame.[2][4] Use heating mantles, steam baths, or oil baths with appropriate temperature controls.

-

Transferring: When transferring from large containers (>4 L), ensure proper bonding and grounding to prevent static discharge, which can ignite flammable vapors.[2][4]

-

Terminal Alkyne Reactivity: Terminal alkynes can form explosive metal acetylides. Avoid contact with certain metals, such as copper, silver, and mercury. While the risk is lower for simple alkynes compared to acetylene, it is a critical consideration in process development and scale-up.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Flammable storage cabinets are required.[2] The container should be clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Spill Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Spill Response: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and eliminate all ignition sources.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste materials are considered hazardous. Do not dispose of them down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a formal safety training program or a comprehensive risk assessment. Always prioritize safety in the laboratory.

References

- 1. This compound | C6H10O | CID 14221107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

The Synthetic Versatility of 5-Methoxypent-1-yne: A Technical Primer

for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a bifunctional alkyne that holds significant potential as a versatile building block in modern organic synthesis. Its terminal alkyne moiety provides a reactive handle for a wide array of transformations, including carbon-carbon bond formation and the construction of heterocyclic systems. The presence of a methoxy group in the pentyl chain introduces polarity and potential coordinating ability, which can influence reactivity and solubility, and can be further elaborated or serve as a stable ether linkage in the target molecule. This technical guide provides an in-depth overview of the known and potential applications of this compound, presenting key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Core Properties and Synthesis

This compound is a flammable liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] While commercially available, its synthesis in the laboratory is straightforward, offering a cost-effective alternative for large-scale applications.

Synthesis of this compound

A common laboratory preparation involves the methylation of pent-4-yn-1-ol. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis of this compound

-

Reagents: Pent-4-yn-1-ol, Methyl iodide, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Diethyl ether (Et₂O), Water.

-

Procedure:

-

A solution of pent-4-yn-1-ol (1.0 eq) and methyl iodide (2.0 eq) in dry THF is cooled to 0 °C.

-

Sodium hydride (1.2 eq) is added portionwise over 10 minutes.

-

The cooling bath is removed, and the reaction mixture is heated at 50 °C for 2.5 hours.

-

The reaction is quenched by carefully pouring the mixture into ice-cold water.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Note: this compound is volatile (boiling point: 107–115 °C). Careful evaporation of the solvent is necessary to prevent significant loss of the product. The crude product is often used directly in subsequent reactions without extensive purification.

Applications in Organic Synthesis

The reactivity of this compound is dominated by its terminal alkyne, making it a valuable partner in a variety of coupling and cyclization reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This compound has been successfully employed in this reaction for the synthesis of substituted indolizine cores, which are prevalent in many biologically active compounds.

Example: Synthesis of a 3-Alkylindolizine Intermediate

In a multi-step synthesis of tubulin polymerization inhibitors, this compound was coupled with 2-bromopyridine to furnish a key indolizine precursor.

Experimental Protocol: Sonogashira Coupling of this compound with 2-Bromopyridine

-

Reagents: this compound (crude solution in THF, ~1.0 eq), 2-Bromopyridine (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), Triphenylphosphine (PPh₃, 0.04 eq), Copper(I) iodide (CuI, 0.04 eq), Triethylamine (Et₃N), Diethyl ether (Et₂O), Water.

-

Procedure:

-

To a solution of 2-bromopyridine in a suitable solvent (e.g., THF or a mixture with Et₃N), PdCl₂(PPh₃)₂, PPh₃, and CuI are added.

-

The crude solution of this compound is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitoring by TLC or LC-MS).

-

The reaction mixture is filtered, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Quantitative Data:

| Reactants | Product | Catalyst System | Yield | Reference |

| This compound, 2-Bromopyridine | 2-((5-methoxypent-1-yn-1-yl)pyridine) | PdCl₂(PPh₃)₂ / CuI / PPh₃ in Et₃N/THF | Low |

Note: The reported yield for the subsequent cyclization to the indolizine was 27% over two steps (methylation and Sonogashira/cyclization).

Logical Workflow for Indolizine Synthesis

Caption: Synthesis of a 3-alkylindolizine via methylation and Sonogashira coupling.

Potential in Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2][3][4] This reaction is a cornerstone in the synthesis of five-membered rings and has been widely applied in the total synthesis of complex natural products. Terminal alkynes are generally good substrates for this reaction. Although specific examples employing this compound are not prevalent in the surveyed literature, its structural features suggest it would be a viable substrate.

General Pauson-Khand Reaction Scheme

Caption: General scheme of the Pauson-Khand reaction.

The regioselectivity of the Pauson-Khand reaction with terminal alkynes typically places the substituent of the alkyne at the position adjacent to the newly formed carbonyl group.

Potential in Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5][6][][8][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, yielding 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound makes it an ideal candidate for participation in CuAAC reactions, enabling its conjugation to a variety of molecules bearing an azide functionality.

General CuAAC Reaction Scheme

Caption: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

This reaction is particularly valuable in drug discovery, chemical biology, and materials science for the facile linking of molecular fragments.

Synthesis of Odorants

This compound has been utilized as a precursor in the synthesis of novel odorants. While the specific reaction details in the available patent literature are general, they point towards the transformation of the alkyne into a more complex, odorous molecule, likely through addition reactions to the triple bond or further coupling reactions.[10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in Sonogashira cross-coupling reactions for the construction of heterocyclic scaffolds. Furthermore, its terminal alkyne functionality opens the door to a vast array of other powerful transformations, including the Pauson-Khand reaction for cyclopentenone synthesis and copper-catalyzed azide-alkyne cycloaddition for molecular conjugation. The straightforward synthesis of this compound further enhances its appeal as a readily accessible tool for researchers in academia and industry. This guide serves as a foundational resource to encourage and facilitate the broader application of this promising reagent in the development of novel molecules and materials.

References

- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. US20150315516A1 - Odorants of the violet type - Google Patents [patents.google.com]

5-Methoxypent-1-yne and Its Derivatives: A Technical Review for Chemical and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 5-Methoxypent-1-yne, a versatile building block in organic synthesis, and its derivatives. This document covers its synthesis, chemical properties, and potential applications, with a focus on methodologies relevant to chemical research and drug development.

Core Compound: this compound

This compound is a terminal alkyne functionalized with a methoxy ether group. This bifunctionality makes it a valuable precursor for the synthesis of a variety of more complex molecules. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 14604-44-5[1] |

| SMILES | COCCCC#C[1] |

| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |

Synthesis of this compound

The most practical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol followed by nucleophilic substitution with a methylating agent.

Synthetic Pathway

The synthesis starts from the commercially available 4-pentyn-1-ol. The alcohol is deprotonated using a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide in an S(_N)2 reaction to yield the desired this compound.

Detailed Experimental Protocol

Materials:

-

4-pentyn-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Formation of Alkoxide: A solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Reactivity and Derivative Synthesis

The terminal alkyne functionality of this compound allows for a variety of chemical transformations, making it a versatile precursor for a range of derivatives.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction can be used to synthesize a variety of aryl-substituted alkynes from this compound.

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction with organic azides leads to the formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Substituted Pyridines

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. Various synthetic methods exist for the construction of the pyridine ring, some of which utilize alkynes as starting materials. Through multicomponent reactions, this compound can be used to generate highly substituted pyridine derivatives.[1][2][3][4][5]

Derivatives of this compound and Their Potential Biological Activity

While specific biological activity data for simple derivatives of this compound are not extensively reported in the literature, the structural motifs that can be accessed from this precursor are known to be present in biologically active molecules.

| Derivative Class | Potential Biological Activity |

| Arylalkynes | The arylalkyne moiety is a component of various compounds with cytotoxic activity against cancer cell lines.[6] The specific activity would depend on the nature of the aryl substituent. |

| 1,2,3-Triazoles | The 1,2,3-triazole ring is a well-known pharmacophore and is present in a wide range of compounds with antimicrobial, antiviral, and anticancer properties. A 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative has shown selective cytotoxic effects on human melanoma cells.[4] |

| Substituted Pyridines | The pyridine scaffold is a key feature in numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer agents. |

It is important to note that the terminal alkyne group itself can sometimes be associated with cytotoxicity, which should be a consideration in drug design.[7]

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. Its dual functionality allows for the straightforward introduction of a methoxy-terminated five-carbon chain into more complex molecular architectures. The reactions it undergoes, particularly the Sonogashira coupling and azide-alkyne cycloaddition, provide efficient routes to a variety of derivatives with high potential for biological activity. Further exploration of the synthesis and biological evaluation of derivatives of this compound is a promising area for future research in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ymerdigital.com [ymerdigital.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [scholarworks.wm.edu]

Stability and Storage of 5-Methoxypent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxypent-1-yne, a key intermediate in various synthetic applications. Understanding the chemical stability of this reagent is critical for ensuring its integrity, minimizing the formation of impurities, and guaranteeing reproducible results in research and development.

Chemical and Physical Properties

This compound is a flammable liquid with the molecular formula C₆H₁₀O. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless to pale yellow liquid (Assumed) |

| Boiling Point | Not explicitly available |

| Flash Point | Flammable liquid (specific value not available) |

| Solubility | Soluble in organic solvents (Assumed) |

Stability Profile

Thermal Stability

Alkynes can undergo polymerization or decomposition at elevated temperatures. It is recommended to avoid prolonged exposure to high temperatures.

Photostability

Unsaturated compounds, including alkynes, can be sensitive to light and may undergo degradation or polymerization upon exposure to UV or visible light.

Oxidative Stability

The terminal alkyne is susceptible to oxidation, which can lead to the formation of various degradation products. Ethers are also known to form explosive peroxides upon prolonged exposure to air. Therefore, minimizing contact with air and other oxidizing agents is crucial.

Hydrolytic Stability

The ether linkage in this compound is generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, the ether bond can be cleaved.

A summary of the potential stability liabilities is provided in Table 2.

| Condition | Potential Degradation Pathway |

| Elevated Temperature | Polymerization, decomposition. |

| Light Exposure | Photodegradation, polymerization. |

| Oxygen/Air Exposure | Oxidation of the alkyne, peroxide formation at the ether moiety. |

| Strong Acids | Hydrolysis of the ether linkage. |

| Strong Bases | Generally stable, but strong bases can deprotonate the terminal alkyne. |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and safety of this compound.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture. |

| Light | Store in an amber or opaque container to protect from light. |

| Container | Use a tightly sealed, appropriate container made of glass or a compatible material. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][2][3][4][5] |

Handling Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1][2][3][4][5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][2][3][4][5] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[3][4]

Caption: Relationship between storage conditions and stability.

Experimental Protocols for Stability Assessment

The following are detailed, albeit hypothetical, protocols for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating method for this compound.

General Purity Assessment

A gas chromatography-mass spectrometry (GC-MS) method would be suitable for assessing the purity of this compound and identifying volatile impurities.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Forced Degradation Studies

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Place the vial in an oven at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, and 72 hours).

-

At each time point, remove the sample, allow it to cool to room temperature, and dilute with a suitable solvent.

-

Analyze the sample by GC-MS to identify any degradation products.

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][7]

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified time intervals, withdraw aliquots of the exposed and control samples.

-

Analyze the samples by GC-MS to assess for photodegradation.

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

-

Stir the mixture at room temperature for a defined period, monitoring the reaction progress.

-

At various time points, quench the reaction (if necessary) and analyze the sample by GC-MS.

-

Prepare three sets of solutions of this compound: one in a neutral aqueous medium, one in an acidic medium (e.g., 0.1 M HCl), and one in a basic medium (e.g., 0.1 M NaOH).

-

Maintain the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time points, neutralize the acidic and basic samples and extract the analyte into an organic solvent.

-

Analyze all samples by GC-MS.

Potential Degradation Pathways

Based on the functional groups present, a likely degradation pathway for this compound under oxidative conditions could involve the oxidation of the terminal alkyne.

Caption: A potential oxidative degradation pathway.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. By adhering to the recommendations outlined in this guide, researchers can minimize degradation, ensure the quality of their starting material, and achieve more reliable and reproducible experimental outcomes. The provided experimental protocols offer a framework for developing a comprehensive understanding of the stability of this compound under various stress conditions.

References

- 1. blog.storemasta.com.au [blog.storemasta.com.au]

- 2. geniescientific.com [geniescientific.com]

- 3. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 5-Methoxypent-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 5-Methoxypent-1-yne is a valuable building block in this reaction, introducing a flexible and hydrophilic methoxypropyl side chain to the resulting triazole core. This moiety can enhance solubility and provide a handle for further functionalization.

These application notes provide detailed protocols and supporting data for the use of this compound in CuAAC reactions, enabling researchers to reliably incorporate this versatile alkyne into their synthetic workflows.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The copper(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer. The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, most commonly sodium ascorbate, which generates the active Cu(I) species in situ. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation, particularly in aqueous or biological media.

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

While specific experimental data for the CuAAC reaction of this compound is not extensively reported in publicly available literature, a reliable protocol can be derived from general procedures for structurally similar aliphatic alkynes. The following protocols are provided as a starting point for optimization.

Protocol 1: General Procedure for Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the synthesis of discrete triazole products on a laboratory scale.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent (e.g., a mixture of tert-Butanol and Water, 1:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the organic azide (1.0 eq).

-

Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimum amount of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Protocol for Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of this compound-modified molecules to azide-functionalized biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to improve efficiency and reduce potential cytotoxicity.

Materials:

-

This compound functionalized molecule

-

Azide-functionalized biomolecule (e.g., protein, DNA)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS) or other suitable biological buffer

Procedure:

-

In a microcentrifuge tube, combine the this compound functionalized molecule and the azide-functionalized biomolecule in the desired buffer.

-

Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.

-

Add the copper/THPTA premix to the reaction mixture. The final copper concentration is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Incubate the reaction at room temperature or 37°C with gentle mixing.

-

The reaction time can vary from 30 minutes to several hours, depending on the concentration of reactants.

-

The labeled biomolecule can be purified from excess reagents using standard techniques such as size-exclusion chromatography, dialysis, or spin filtration.

Data Presentation

The following tables provide representative data for typical CuAAC reactions. While this data is not specific to this compound, it serves as a useful guide for expected outcomes and for planning experiments.

Table 1: Representative Reaction Conditions for CuAAC with Aliphatic Alkynes

| Parameter | Condition A (Organic) | Condition B (Aqueous) |

| Alkyne | 1.0 eq | 1.0 eq |

| Azide | 1.0 - 1.2 eq | 1.0 - 1.5 eq |

| Copper Source | CuSO₄·5H₂O | CuSO₄ |

| Copper Loading | 1 - 5 mol% | 50 - 500 µM |

| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate |

| Reducing Agent Loading | 5 - 10 mol% | 250 - 2500 µM |

| Ligand | None | THPTA |

| Ligand Loading | - | 250 - 2500 µM |

| Solvent | t-BuOH/H₂O (1:1) | Aqueous Buffer (e.g., PBS) |

| Temperature | Room Temperature | Room Temperature or 37°C |

| Reaction Time | 1 - 24 hours | 0.5 - 4 hours |

| Typical Yield | > 90% | > 80% (conjugation efficiency) |

Visualizations

The following diagrams illustrate the key processes involved in a typical CuAAC experiment.

Caption: A typical experimental workflow for a CuAAC reaction in an organic solvent.

Caption: A generalized workflow for a bioconjugation reaction using CuAAC.

Conclusion

This compound is a readily applicable substrate for copper-catalyzed azide-alkyne cycloaddition reactions. The protocols provided herein offer a solid foundation for its use in both small molecule synthesis and bioconjugation applications. Researchers are encouraged to optimize the reaction conditions, such as catalyst loading and reaction time, for their specific substrates to achieve the best results. The inherent reliability and efficiency of the CuAAC reaction make this compound a valuable tool for the construction of complex molecular architectures.

Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 5-Methoxypent-1-yne with a generic aryl halide, offering a foundational methodology for researchers in drug development and other scientific fields.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, making it a more potent nucleophile. The subsequent transmetalation and reductive elimination steps yield the desired coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of terminal alkynes with aryl halides. These parameters can be used as a starting point for optimizing the reaction with this compound.

| Parameter | Typical Range | Notes |

| Aryl Halide | Iodide, Bromide, Triflate | Reactivity Order: I > Br > OTf >> Cl.[1][2] |

| This compound | 1.0 - 1.5 equivalents | A slight excess of the alkyne can drive the reaction to completion. |

| Palladium Catalyst | 0.5 - 5 mol% | Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with a phosphine ligand. |

| Copper(I) Co-catalyst | 1 - 10 mol% | Copper(I) iodide (CuI) is the most common co-catalyst. |

| Base | 2 - 4 equivalents | Amine bases such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine are typically used. The base also often serves as the solvent. |

| Solvent | THF, DMF, Acetonitrile, or neat amine base | The choice of solvent can influence reaction rate and yield.[3] |

| Temperature | Room Temperature to 80 °C | Many reactions proceed efficiently at room temperature, but heating may be required for less reactive halides. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (TEA) (5 mL)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

References

5-Methoxypent-1-yne: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its terminal alkyne functionality provides a reactive handle for numerous cyclization and cycloaddition reactions, while the methoxy group at the 5-position can influence reactivity and serve as a point for further functionalization. These characteristics make it an attractive starting material in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential biological activity.

This document provides detailed application notes and proposed protocols for the synthesis of several key five-membered heterocyclic systems—isoxazoles, pyrazoles, and 1,2,3-triazoles—using this compound as the primary starting material. The methodologies presented are based on well-established synthetic transformations of terminal alkynes and are adapted for this specific substrate.

I. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and direct method for the synthesis of isoxazoles. This reaction can be performed under mild conditions and often exhibits high regioselectivity, particularly with terminal alkynes like this compound.

General Reaction Scheme:

Caption: General scheme for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5-(3-methoxypropyl)isoxazole

This protocol describes the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with this compound.

Materials:

-

This compound

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of benzaldoxime (1.0 eq) in dry DCM at 0 °C, add NCS (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Slowly add a solution of TEA (1.5 eq) in DCM dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-phenyl-5-(3-methoxypropyl)isoxazole.

Quantitative Data (Expected)

The following table summarizes expected yields for the synthesis of isoxazoles from terminal alkynes based on analogous reactions found in the literature.

| Entry | Alkyne | Nitrile Oxide Precursor | Catalyst/Reagent | Solvent | Yield (%) |

| 1 | Phenylacetylene | Benzaldoxime | NCS, TEA | DCM | 85-95 |

| 2 | 1-Hexyne | 4-Chlorobenzaldoxime | NCS, TEA | THF | 80-90 |

| 3 | This compound | Benzaldoxime | NCS, TEA | DCM | 80-90 (Predicted) |

II. Synthesis of Pyrazoles via [3+2] Cycloaddition

The reaction of diazo compounds with alkynes provides a direct route to pyrazoles. This cycloaddition can often be achieved thermally or with the use of a catalyst. The regioselectivity is dependent on the nature of both the alkyne and the diazo compound.

General Reaction Scheme:

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(3-methoxypropyl)-1H-pyrazole-3-carboxylate

This protocol outlines the reaction of this compound with ethyl diazoacetate.

Materials:

-

This compound

-

Ethyl diazoacetate

-

Toluene

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in toluene.

-

Add ethyl diazoacetate (1.2 eq) to the solution.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield ethyl 5-(3-methoxypropyl)-1H-pyrazole-3-carboxylate.

Quantitative Data (Expected)

The following table presents typical yields for pyrazole synthesis from terminal alkynes.

| Entry | Alkyne | Diazo Compound | Conditions | Solvent | Yield (%) |

| 1 | Phenylacetylene | Ethyl diazoacetate | 110 °C | Toluene | 75-85 |

| 2 | 1-Octyne | Trimethylsilyldiazomethane | 80 °C | Xylene | 70-80 |

| 3 | This compound | Ethyl diazoacetate | 80-100 °C | Toluene | 70-85 (Predicted) |

III. Synthesis of 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly efficient and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are complementary isomers to the 1,4-disubstituted triazoles obtained from the more common copper-catalyzed "click" reaction.

General Reaction Scheme:

Caption: General scheme for 1,2,3-triazole synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-5-(3-methoxypropyl)-1H-1,2,3-triazole

This protocol details the RuAAC reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

[CpRuCl(PPh₃)₂] or [CpRuCl]₄ (catalyst)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (1-5 mol%).

-

Add anhydrous toluene or 1,4-dioxane to the tube.

-

Add this compound (1.0 eq) and benzyl azide (1.1 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to obtain 1-benzyl-5-(3-methoxypropyl)-1H-1,2,3-triazole.

Quantitative Data (Expected)

The following table shows representative yields for the RuAAC reaction with terminal alkynes.

| Entry | Alkyne | Azide | Catalyst | Solvent | Yield (%) |

| 1 | Phenylacetylene | Benzyl azide | [CpRuCl(PPh₃)₂] | Toluene | 90-98 |

| 2 | 1-Heptyne | Phenyl azide | [CpRuCl]₄ | Dioxane | 85-95 |

| 3 | This compound | Benzyl azide | [Cp*RuCl(PPh₃)₂] | Toluene | 85-95 (Predicted) |

Summary and Outlook

This compound is a highly promising starting material for the efficient synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the construction of isoxazoles, pyrazoles, and 1,2,3-triazoles. These heterocycles are prevalent in numerous biologically active molecules and approved drugs, highlighting the potential of this building block in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets. The presence of the flexible methoxypropyl side chain offers further opportunities for modification and exploration of structure-activity relationships.

Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives

Introduction